N-(6-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine
Description
N-(6-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine ring bearing a thiophene-2-sulfonyl group and a 6-methylpyridin-2-ylamine moiety. This structure combines electron-rich (thiophene) and electron-deficient (pyridazine, pyridine) aromatic systems, which may enhance its binding affinity to biological targets such as adenosine receptors or kinases .
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S2/c1-14-4-2-5-15(19-14)20-16-7-8-17(22-21-16)23-9-11-24(12-10-23)28(25,26)18-6-3-13-27-18/h2-8,13H,9-12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJCJFHODXJMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a novel compound with significant potential in medicinal chemistry. Its unique structure suggests a variety of biological activities, particularly in the realm of antimicrobial and anti-inflammatory properties. This article presents a detailed overview of the compound's biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
with a molecular weight of 365.5 g/mol. The presence of both pyridine and piperazine rings, along with a thiophene sulfonyl group, may contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent . For instance, derivatives of similar structures have shown promising results against Mycobacterium tuberculosis. In one study, compounds with structural similarities exhibited IC50 values ranging from 1.35 to 2.18 μM against this pathogen, indicating strong inhibitory effects .
| Compound | IC50 (μM) | Target Pathogen |
|---|---|---|
| 6a | 1.35 | M. tuberculosis |
| 6e | 2.18 | M. tuberculosis |
| 6h | 1.75 | M. tuberculosis |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is underscored by its ability to inhibit cytokine production in activated glial cells. A related pyridazine derivative was shown to selectively block IL-1 beta and nitric oxide production, suggesting that similar mechanisms may be at play for this compound .
Study on Antitubercular Activity
A comprehensive evaluation of various derivatives revealed that compounds structurally related to this compound demonstrated significant antitubercular activity. The study emphasized structure–activity relationships (SAR) that could guide further development of more potent derivatives .
Cytotoxicity Assessment
In vitro studies assessing cytotoxicity on human embryonic kidney (HEK-293) cells indicated that the most active compounds were non-toxic at effective concentrations, which is crucial for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following table summarizes structural analogs and their variations in substituents:
Pharmacological and Physicochemical Properties
- The 6-methylpyridin-2-yl substituent likely enhances lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration.
- BI82446 (Benzenesulfonyl analog) : The benzenesulfonyl group increases molecular rigidity and may improve target selectivity for enzymes like phosphodiesterases. However, its higher logP (~3.5) could reduce aqueous solubility.
Q & A
Q. Basic
- X-ray crystallography resolves the 3D conformation, including dihedral angles between the pyridazine, piperazine, and thiophene rings (e.g., angles of 12–86° between aromatic planes) .
- NMR (¹H/¹³C) confirms regiochemistry, with distinct shifts for pyridazine C3-amine (~δ 8.2 ppm) and piperazine protons (δ 2.5–3.5 ppm) .
- HPLC-MS monitors purity (>98%) and detects sulfonylation intermediates .
What pharmacological targets are hypothesized based on its structural motifs?
Q. Basic
- The piperazine moiety suggests potential CNS activity (e.g., serotonin/dopamine receptor modulation) .
- The thiophen-2-ylsulfonyl group may confer enzyme inhibition (e.g., kinase or protease targets) due to sulfonamide’s electrophilic properties .
- The pyridazine core is associated with anti-inflammatory or antimicrobial activity in analogous compounds .
How can synthetic yield be optimized without compromising stereochemical integrity?
Q. Advanced
- Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) enhances coupling efficiency between pyridazine and piperazine (yield increase from 60% to 85%) .
- Flow chemistry : Continuous reactors reduce reaction time (from 24h to 4h) and prevent racemization during sulfonylation .
- Low-temperature sulfonylation (<0°C) minimizes sulfone over-oxidation .
How do structural modifications (e.g., substituent positioning) alter bioactivity?
Q. Advanced
- Piperazine substitution : Replacing thiophene-sulfonyl with morpholine reduces logP by 0.5, decreasing membrane permeability .
- Pyridazine C3-amine : Methylation at this position abolishes activity in kinase assays, suggesting H-bond donor necessity .
- Thiophene ring : Fluorination at C5 enhances metabolic stability (t½ increase from 2h to 6h in microsomal assays) .
How to resolve contradictions in reported IC₅₀ values across studies?
Q. Advanced
- Assay variability : Differences in ATP concentration (10 µM vs. 100 µM) in kinase assays alter IC₅₀ by 3-fold .
- Crystal structure analysis : Minor dihedral angle shifts (e.g., 12° vs. 6°) between pyridazine and aryl rings impact target binding .
- Solvent effects : DMSO concentration >1% in cell-based assays artificially inflates potency .
What computational models predict target binding and metabolic pathways?
Q. Advanced
- Docking studies : Using X-ray coordinates (PDB: 3QZZ), the thiophene-sulfonyl group occupies hydrophobic pockets in kinase targets (docking score: −9.2 kcal/mol) .
- MD simulations : Reveal piperazine flexibility enhances off-target interactions (e.g., CYP3A4 metabolism) .
- DFT calculations : Predict sulfonamide hydrolysis as the primary metabolic pathway (activation energy: 25 kcal/mol) .
Which in vitro assays best evaluate target engagement and selectivity?
Q. Advanced
- Kinase profiling panels : Broad-spectrum screens (e.g., 400 kinases) identify off-target inhibition (e.g., LCK at 10 nM) .
- CYP inhibition assays : Microsomal incubations quantify metabolic stability (e.g., Clint = 15 µL/min/mg) .
- Plasma protein binding : Equilibrium dialysis (human serum albumin) shows 92% binding, correlating with reduced in vivo efficacy .
How to design SAR studies focusing on the pyridazine core?
Q. Advanced
- Electron-withdrawing groups (e.g., Cl at C5) enhance electrophilicity, improving kinase binding (Kd reduction from 120 nM to 40 nM) .
- Heterocycle fusion : Replacing pyridazine with pyrimidine reduces solubility (logS from −3.5 to −4.2) .
- Piperazine linker length : Extending from C1 to C2 decreases potency (IC₅₀ increase from 50 nM to 200 nM) .
What strategies assess stability under physiological conditions?
Q. Advanced
- Forced degradation studies : Exposure to pH 1–13 identifies sulfonamide cleavage as the primary degradation pathway (t½ = 8h at pH 7.4) .
- Light stress testing : UV irradiation (254 nm) generates pyridazine N-oxide byproducts, requiring amber glass storage .
- HPLC-DAD : Monitors hydrolytic degradation (λ = 280 nm) with a retention time shift from 12.5 min to 10.2 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
